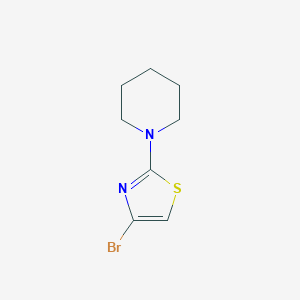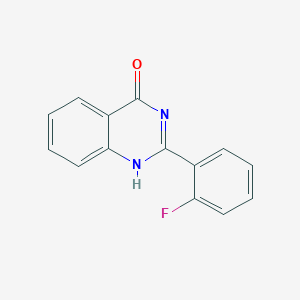
4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE
Descripción general
Descripción
4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE: is a heterocyclic organic compound that features a piperidine ring substituted with a 4-bromo-2-thiazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE typically begins with commercially available starting materials such as piperidine and 4-bromo-2-thiazole.
Reaction Conditions: The synthesis involves the nucleophilic substitution reaction where the piperidine ring is introduced to the 4-bromo-2-thiazole under controlled conditions. Common reagents used in this process include bases like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can also be reduced, especially at the thiazole ring, to form various reduced derivatives.
Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles, leading to a variety of substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: N-oxides of piperidine.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine:
Pharmacological Research: The compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Drug Development: It is used in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry:
Chemical Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Agriculture: It may be explored for use in agrochemicals due to its potential biological activity.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE may act as an inhibitor of specific enzymes, disrupting their normal function.
Receptor Binding: The compound can bind to certain receptors, modulating their activity and leading to various biological effects.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Piperidine Derivatives: Compounds like 1-(4-chloro-2-thiazolyl)piperidine and 1-(4-methyl-2-thiazolyl)piperidine share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazole Derivatives: Compounds such as 4-bromo-2-thiazole and 2-aminothiazole are structurally related but lack the piperidine ring, resulting in different reactivity and applications.
Uniqueness:
Structural Features: The combination of a piperidine ring with a 4-bromo-2-thiazolyl group provides unique chemical properties, making it a versatile compound in synthesis and research.
Biological Activity: Its specific substitution pattern may confer distinct biological activities, making it a valuable compound for drug discovery and development.
Propiedades
IUPAC Name |
4-bromo-2-piperidin-1-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOTYFXRRSJMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(trifluoromethyl)phenyl]-1H-quinazolin-4-one](/img/structure/B7899371.png)








